molecular formula C13H11NO2 B2771581 (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester CAS No. 41109-94-8

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester

Cat. No.: B2771581
CAS No.: 41109-94-8
M. Wt: 213.236
InChI Key: IWGMHVHTDDLNEA-LRELXJSQSA-N
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Description

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Knoevenagel condensation reaction between benzaldehyde and malononitrile, followed by esterification. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, sulfonyl, and other substituted phenyl derivatives.

Scientific Research Applications

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid propyl ester: Similar structure but with a propyl ester group.

Uniqueness

(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility

Properties

IUPAC Name

methyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGMHVHTDDLNEA-LRELXJSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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